molecular formula C19H25N3O3S B10981340 N-[4-(1,1-Dioxido-2-isothiazolidinyl)phenyl]-6-(1H-pyrrol-1-YL)hexanamide

N-[4-(1,1-Dioxido-2-isothiazolidinyl)phenyl]-6-(1H-pyrrol-1-YL)hexanamide

Cat. No.: B10981340
M. Wt: 375.5 g/mol
InChI Key: FNIRQCXGGYIPJE-UHFFFAOYSA-N
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Description

N-[4-(1,1-Dioxido-2-isothiazolidinyl)phenyl]-6-(1H-pyrrol-1-yl)hexanamide is a complex organic compound that features a unique combination of functional groups, including an isothiazolidine dioxide ring, a pyrrole ring, and a hexanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,1-Dioxido-2-isothiazolidinyl)phenyl]-6-(1H-pyrrol-1-yl)hexanamide typically involves multiple steps, starting with the preparation of the isothiazolidine dioxide ring. This can be achieved through the oxidation of isothiazolidine using reagents such as hydrogen peroxide or peracids. The phenyl group is then introduced via a nucleophilic substitution reaction.

The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine. The final step involves the coupling of the pyrrole ring with the hexanamide chain, which can be achieved through an amide bond formation reaction using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for the oxidation and cyclization steps, as well as the development of more efficient catalysts for the amide bond formation.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,1-Dioxido-2-isothiazolidinyl)phenyl]-6-(1H-pyrrol-1-yl)hexanamide can undergo various types of chemical reactions, including:

    Oxidation: The isothiazolidine dioxide ring can be further oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form the corresponding isothiazolidine and pyrrole derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), and sulfonating agents (e.g., sulfuric acid).

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Isothiazolidine and pyrrole derivatives.

    Substitution: Nitro, halo, and sulfonyl derivatives of the phenyl ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[4-(1,1-Dioxido-2-isothiazolidinyl)phenyl]-6-(1H-pyrrol-1-yl)hexanamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The isothiazolidine dioxide ring may interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The pyrrole ring may also play a role in the compound’s bioactivity by interacting with nucleic acids and other cellular components.

Comparison with Similar Compounds

N-[4-(1,1-Dioxido-2-isothiazolidinyl)phenyl]-6-(1H-pyrrol-1-yl)hexanamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which may confer unique bioactivity and chemical reactivity compared to other compounds.

Properties

Molecular Formula

C19H25N3O3S

Molecular Weight

375.5 g/mol

IUPAC Name

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-6-pyrrol-1-ylhexanamide

InChI

InChI=1S/C19H25N3O3S/c23-19(7-2-1-3-12-21-13-4-5-14-21)20-17-8-10-18(11-9-17)22-15-6-16-26(22,24)25/h4-5,8-11,13-14H,1-3,6-7,12,15-16H2,(H,20,23)

InChI Key

FNIRQCXGGYIPJE-UHFFFAOYSA-N

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)CCCCCN3C=CC=C3

Origin of Product

United States

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